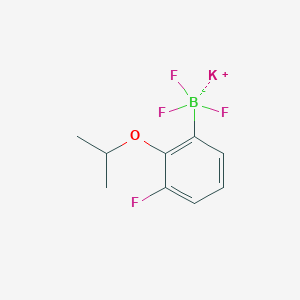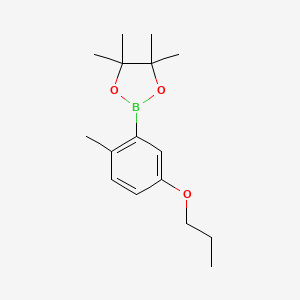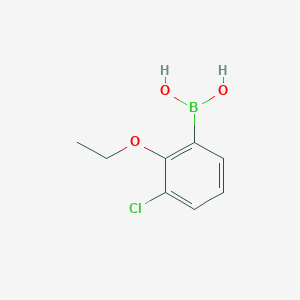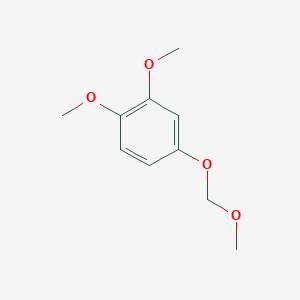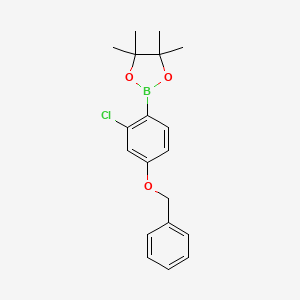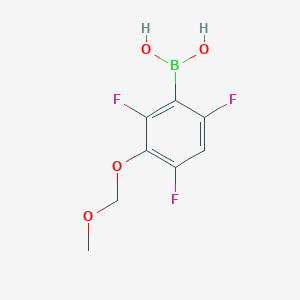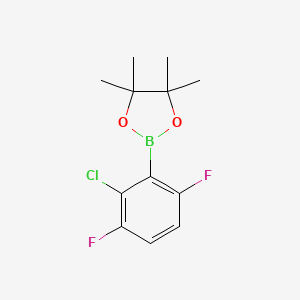
2-Chloro-3,6-difluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous flow systems: To ensure consistent quality and yield
Purification: Crystallization or column chromatography to achieve high purity
化学反応の分析
Types of Reactions
2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds
Protodeboronation: Removal of the boronic ester group
Oxidation: Conversion to phenols or quinones
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Protodeboronation: Acids like hydrochloric acid or sulfuric acid
Oxidation: Hydrogen peroxide or other oxidizing agents
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling
Phenols: From oxidation reactions
Hydrocarbons: From protodeboronation
科学的研究の応用
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the development of boron-containing drugs and probes
Medicine: For the synthesis of pharmaceuticals and diagnostic agents
Industry: In the production of polymers and advanced materials
作用機序
The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitating the transmetalation step
Bases: Enhancing the reactivity of the boronic ester
類似化合物との比較
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is compared with other similar compounds such as:
- 3-Chloro-2,6-difluorophenylboronic acid
- 2-Chloro-4,5-difluorophenylboronic acid
- 2-Bromo-3,6-difluorophenylboronic acid
Uniqueness
- Stability : Higher stability compared to other boronic acids
- Reactivity : Enhanced reactivity in Suzuki–Miyaura coupling
- Versatility : Broad range of applications in various fields
These features make this compound a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLHJPECHYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

